molecular formula C11H13NO2S B1398212 (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1290193-00-8

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1398212
CAS No.: 1290193-00-8
M. Wt: 223.29 g/mol
InChI Key: RZSNENYNJZGAPV-FTNKSUMCSA-N
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Description

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of a thiol with an amino acid derivative under acidic conditions. For example, the reaction of 2-mercaptoacetic acid with ®-phenylglycine can yield the desired thiazolidine compound. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiazolidine derivatives.

Scientific Research Applications

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The thiazolidine ring can interact with active sites of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with a different substitution pattern.

    2-phenyl-1,3-thiazolidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.

    4-methyl-2-phenyl-1,3-thiazolidine: Lacks the carboxylic acid group.

Uniqueness

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-11(8-5-3-2-4-6-8)12-9(7-15-11)10(13)14/h2-6,9,12H,7H2,1H3,(H,13,14)/t9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSNENYNJZGAPV-FTNKSUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@@H](CS1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
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(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

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